2-chloro-N-(3,4-dichlorophenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCOWKGCPPCUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284050 | |

| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20149-84-2 | |

| Record name | 20149-84-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20149-84-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-chloro-N-(3,4-dichlorophenyl)acetamide CAS 20149-84-2 properties.

An In-depth Technical Guide to 2-chloro-N-(3,4-dichlorophenyl)acetamide (CAS 20149-84-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a chemical intermediate of significant interest in synthetic and medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

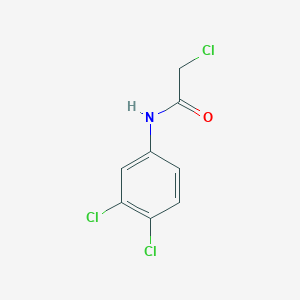

2-chloro-N-(3,4-dichlorophenyl)acetamide is a trichlorinated acetanilide derivative. Its identity is defined by the Chemical Abstracts Service (CAS) Registry Number 20149-84-2.[1][2][3] The molecule consists of a 3,4-dichlorophenyl ring attached via an amide linkage to a chloroacetyl group. This combination of a halogenated aromatic ring and a reactive acyl chloride derivative makes it a versatile building block in organic synthesis.

Caption: Molecular Structure of 2-chloro-N-(3,4-dichlorophenyl)acetamide.

A summary of its key identifiers and physicochemical properties is presented below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 20149-84-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆Cl₃NO | [1][2][3][4] |

| Molecular Weight | 238.50 g/mol | [1][2][3][4] |

| IUPAC Name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | [4] |

| Synonyms | N-(Chloroacetyl)-3,4-dichloroaniline, 2,3',4'-Trichloroacetanilide | [2][3][4] |

| Appearance | Off-white to light yellow solid | [3][5] |

| Melting Point | 104.5-106 °C | [3] |

| Boiling Point | 393.3 ± 42.0 °C (Predicted) | [3][6][7] |

| Density | 1.511 ± 0.06 g/cm³ (Predicted) | [3][6] |

| pKa | 11.35 ± 0.70 (Predicted) | [3] |

| LogP | 3.17 - 3.3 | [1][4] |

| Storage Temperature | 2-8°C or 4°C | [1][3] |

Synthesis Protocol: Acylation of 3,4-Dichloroaniline

The most direct and common synthesis route for 2-chloro-N-(3,4-dichlorophenyl)acetamide is the nucleophilic acyl substitution reaction between 3,4-dichloroaniline and chloroacetyl chloride.[8] This method is widely applicable for the synthesis of N-aryl acetamides.

Caption: General workflow for the synthesis of the title compound.

Detailed Step-by-Step Methodology:

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dichloroaniline (1.0 eq) and a suitable inert solvent such as tetrahydrofuran (THF) or glacial acetic acid.[9][10]

-

Base Addition: Add a mild base such as potassium carbonate or sodium acetate (1.0-1.2 eq).

-

Causality Explanation: The reaction between the amine and acyl chloride generates hydrochloric acid (HCl) as a byproduct. The base is crucial to neutralize this acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.

-

-

Acyl Chloride Addition: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.0-1.1 eq) dropwise via the dropping funnel with vigorous stirring.

-

Causality Explanation: The acylation reaction is highly exothermic. Slow, dropwise addition at a low temperature is a critical safety and process control measure to prevent runaway reactions and the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]

-

Product Isolation (Workup): Pour the reaction mixture into a beaker containing ice-cold water. This will cause the organic product, which has low water solubility, to precipitate out of the aqueous solution.[5][8]

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining salts and water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity (≥98%).[1][8]

Reactivity and Applications in Synthesis

The primary utility of 2-chloro-N-(3,4-dichlorophenyl)acetamide stems from its role as a bifunctional chemical intermediate. The key reactive site is the α-chloroacetamide group.[11]

-

Electrophilic Nature: The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom.

-

Nucleophilic Substitution: This makes the chlorine atom a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This substitution reaction is the cornerstone of its application in building more complex molecular architectures.[6][11]

This reactivity profile makes it a valuable precursor for creating libraries of compounds in drug discovery.[11] For instance, it can serve as a scaffold for synthesizing potential kinase inhibitors, where the chloroacetamide moiety acts as a handle to introduce different functional groups or to form a covalent bond with a cysteine residue in a kinase's active site.[11]

Caption: Role as a building block in nucleophilic substitution reactions.

Safety, Handling, and Toxicology

As with any chlorinated organic compound, proper safety protocols must be strictly followed when handling 2-chloro-N-(3,4-dichlorophenyl)acetamide. The aggregated GHS/CLP data indicates it is an irritant.[4]

-

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or NIOSH standards.[5][13]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[5] If skin contact occurs, wash off immediately with plenty of soap and water.[5]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved particulate respirator.[13]

Storage and Disposal:

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible substances like strong bases or reducing agents.[1][3][5][13] Recommended storage is at 2-8°C.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not let the product enter drains.

Conclusion

2-chloro-N-(3,4-dichlorophenyl)acetamide is a well-characterized chemical compound with a defined set of physicochemical properties and a straightforward synthesis route. Its primary value lies in the electrophilic nature of its α-chloroacetamide functional group, which makes it an adaptable and important intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. Strict adherence to safety and handling protocols is mandatory due to its irritant properties. This guide provides the foundational knowledge necessary for its effective and safe use in a research and development setting.

References

- Current time inform

-

2-chloro-N-(3,4-dichlorophenyl)acetamide | C8H6Cl3NO | CID 234744. PubChem. [Link]

-

2-chloro-N-(3,4-dichlorophenyl)acetamide. MOLBASE. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR). [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

-

CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 20149-84-2 CAS Manufactory [chemicalbook.com]

- 3. N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE | 20149-84-2 [chemicalbook.com]

- 4. 2-chloro-N-(3,4-dichlorophenyl)acetamide | C8H6Cl3NO | CID 234744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-chloro-N-(3,4-dichlorophenyl)acetamide20149-84-2,Purity96%_Fluorochem Ltd. [molbase.com]

- 8. ijpsr.info [ijpsr.info]

- 9. journals.iucr.org [journals.iucr.org]

- 10. media.neliti.com [media.neliti.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide

Introduction

2-chloro-N-(3,4-dichlorophenyl)acetamide is a substituted acetamide that serves as a valuable building block in the synthesis of a range of more complex molecules. Its utility is primarily derived from the reactive chloroacetyl group, which readily undergoes nucleophilic substitution, and the dichlorinated phenyl ring that provides a scaffold for further functionalization. This guide will focus on the most direct and industrially relevant synthesis pathway: the N-acylation of 3,4-dichloroaniline with chloroacetyl chloride.

Mechanistic Insights: The Nucleophilic Acyl Substitution

The core of this synthesis is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. This process results in the formation of the stable amide bond.

A critical aspect of this reaction is the concurrent formation of hydrochloric acid (HCl) as a byproduct. The HCl can protonate the starting amine, rendering it non-nucleophilic and thereby quenching the reaction. To prevent this, a base is typically added to the reaction mixture to neutralize the HCl as it is formed. Common bases for this purpose include tertiary amines like triethylamine or an excess of the starting amine itself. In the presented protocol, the reaction is performed in acetone, which can also help to solvate the intermediates.

Synthesis Pathway Visualization

Caption: Synthesis pathway of 2-chloro-N-(3,4-dichlorophenyl)acetamide.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichloroaniline | 162.02 | 81 g | 0.5 |

| Chloroacetyl Chloride | 112.94 | 85 g | 0.75 |

| Acetone | 58.08 | 500 mL | - |

| Ethanol (for recrystallization) | 46.07 | As needed | - |

Equipment

-

1L three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure

-

Reaction Setup: In a 1L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 81 g (0.5 mol) of 3,4-dichloroaniline in 500 mL of acetone.

-

Addition of Chloroacetyl Chloride: With continuous stirring, add 85 g (0.75 mol) of chloroacetyl chloride dropwise from the dropping funnel over a period of approximately 17 minutes. The reaction is exothermic, and a gentle reflux may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for a period of time, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any residual acetone and inorganic impurities.

-

-

Purification:

-

Recrystallize the crude product from ethanol.[1] Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the final product in a vacuum oven to a constant weight.

-

Characterization

The identity and purity of the synthesized 2-chloro-N-(3,4-dichlorophenyl)acetamide can be confirmed by the following analytical techniques:

-

Melting Point: The melting point of the purified product should be determined and compared to the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3200-3300 cm⁻¹), the amide C=O stretch (around 1660-1680 cm⁻¹), and C-Cl stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show a singlet for the CH₂ protons adjacent to the chlorine and carbonyl group, and signals in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

¹³C NMR will show characteristic peaks for the carbonyl carbon, the CH₂ carbon, and the carbons of the aromatic ring.

-

Safety and Handling

This synthesis involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

3,4-Dichloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[2][3] It can cause serious eye damage and may cause an allergic skin reaction.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Avoid all personal contact, including inhalation, and wear appropriate protective clothing.[3]

-

Chloroacetyl Chloride: This is a highly corrosive, toxic, and lachrymatory substance.[4] It reacts violently with water to produce hydrochloric acid. Handle with extreme care in a fume hood.

-

Acetone: Acetone is a flammable liquid. Keep away from heat, sparks, and open flames.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

The synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide via the N-acylation of 3,4-dichloroaniline with chloroacetyl chloride is a robust and efficient method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable chemical intermediate for their downstream applications. The self-validating nature of the protocol, through rigorous purification and characterization, ensures the integrity of the final product for use in research and development.

References

-

Reddit. (2025, October 27). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1015–1018. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Singh, P., et al. (2007). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 46B(5), 860-863. [Link]

-

Missioui, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 6(6), x210625. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Gowda, B. T., et al. (2008). 2-Chloro-N-(2,3-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o419. [Link]

-

PubChem. (n.d.). 2-chloro-N-(3,4-dichlorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dichloroacetanilide. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing chloroacetyl chloride.

-

SpectraBase. (n.d.). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Retrieved from [Link]

Sources

Mechanism of action of 2-chloro-N-(3,4-dichlorophenyl)acetamide.

An In-Depth Technical Guide to the Mechanism of Action of Acetanilide Herbicides: A Focus on Propanil

This guide provides a comprehensive technical overview of the mechanism of action of the acetanilide herbicide N-(3,4-dichlorophenyl)propanamide, commonly known as propanil. While the initial query focused on 2-chloro-N-(3,4-dichlorophenyl)acetamide, a structurally related compound, the vast body of scientific literature centers on propanil, a widely used herbicide. This document will, therefore, concentrate on the well-documented activities of propanil, which serves as a representative model for understanding the herbicidal action of this chemical class. 2-chloro-N-(3,4-dichlorophenyl)acetamide is recognized primarily as a synthetic intermediate in the production of more complex molecules for various biological screenings.[1]

Propanil is a contact herbicide extensively used in agriculture, particularly in rice and wheat cultivation, for the post-emergence control of a wide range of broadleaf and grassy weeds.[2][3][4][5] Introduced in 1960, it remains a significant tool for weed management in numerous countries.[2] Its efficacy lies in its ability to selectively eliminate weeds without causing significant harm to the primary crop, a phenomenon rooted in differential metabolic pathways.[2][6]

Chemical and Physical Properties of Propanil

| Property | Value |

| IUPAC Name | N-(3,4-Dichlorophenyl)propanamide |

| Molecular Formula | C₉H₉Cl₂NO |

| Molar Mass | 218.08 g/mol |

| Appearance | White to brown crystalline solid |

| Melting Point | 91-93 °C |

| Water Solubility | 225 ppm |

| Synonyms | DCPA, Stam, Arrosol, Surcopur |

Primary Mechanism of Action: Inhibition of Photosynthesis

The core herbicidal activity of propanil stems from its potent inhibition of photosynthesis in susceptible plants.[2][3][7][8] Specifically, propanil targets and disrupts the photosynthetic electron transport chain within chloroplasts.

The Target: Photosystem II (PSII)

Photosynthesis is broadly divided into two stages. Stage I involves the light-dependent reactions where light energy is captured and converted into chemical energy in the form of ATP and NADPH. Stage II utilizes this energy to fix atmospheric CO₂ into carbohydrates. Propanil acts on Stage I by binding to the D1 protein of the photosystem II (PSII) complex.[6] This binding event blocks the flow of electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB.

The inhibition of electron transport at PSII has two immediate and critical consequences for the plant:

-

Cessation of ATP and NADPH Production: The blockage halts the linear electron flow, thereby preventing the generation of the ATP and NADPH required for carbon fixation in the Calvin cycle.

-

Generation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be dissipated through the electron transport chain is transferred to molecular oxygen, leading to the formation of highly destructive reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, chlorophyll bleaching, and ultimately, cell death.

The following diagram illustrates the inhibitory effect of propanil on the photosynthetic electron transport chain.

Caption: Propanil inhibits electron transport at the QB binding site in Photosystem II.

Basis of Selectivity: Metabolic Detoxification in Rice

The remarkable selectivity of propanil, allowing it to kill weeds in rice paddies without harming the rice crop, is a classic example of metabolic detoxification.[2][8] Rice plants possess a high level of the enzyme aryl acylamidase (AAA), which rapidly hydrolyzes propanil into non-phytotoxic metabolites.[2][6]

The primary detoxification reaction is the hydrolysis of the amide bond in propanil to yield 3,4-dichloroaniline (DCA) and propionic acid.[2][6][8][9]

Susceptible weeds lack a sufficient concentration of the aryl acylamidase enzyme to carry out this detoxification process effectively.[2] Consequently, propanil remains in its active form within the weed, leading to the inhibition of photosynthesis and subsequent death.

The metabolic pathway for propanil detoxification in rice is depicted below.

Caption: Detoxification of propanil in rice via hydrolysis by aryl acylamidase.

Environmental Fate and Toxicology

Propanil itself has a relatively short half-life in soil, typically less than 5 days.[9] It is primarily degraded by microbial action and photodegradation.[9] The primary metabolite, 3,4-dichloroaniline (DCA), is more persistent and can bind to soil particles.[9] Under certain conditions, DCA can be further transformed into more complex and potentially more toxic compounds like 3,3',4,4'-tetrachloroazobenzene (TCAB).[9]

In mammals, propanil is also metabolized by hydrolysis to DCA and propionic acid.[10] Exposure to high concentrations of propanil can lead to toxic effects, including methemoglobinemia, and potential nephrotoxicity has been investigated.[10]

Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of propanil, a series of in vitro and in vivo experiments can be conducted. The following protocols provide a framework for such investigations.

Protocol 1: In Vitro Photosynthesis Inhibition Assay

This assay directly measures the effect of propanil on the photosynthetic electron transport chain using isolated chloroplasts.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of propanil on Photosystem II activity.

Materials:

-

Fresh spinach leaves

-

Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)

-

Assay buffer (e.g., 0.1 M sorbitol, 50 mM HEPES-KOH pH 7.6, 5 mM MgCl₂, 10 mM NaCl)

-

DCPIP (2,6-dichlorophenolindophenol) solution

-

Propanil stock solution (in ethanol or DMSO)

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation:

-

Homogenize spinach leaves in ice-cold isolation buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) for 2 minutes to pellet debris.

-

Centrifuge the supernatant at a higher speed (e.g., 1000 x g) for 10 minutes to pellet intact chloroplasts.

-

Resuspend the chloroplast pellet in a minimal volume of assay buffer.

-

Determine chlorophyll concentration using a standard method (e.g., Arnon's method).

-

-

Photosystem II Activity Assay (DCPIP Reduction):

-

Prepare reaction mixtures in cuvettes containing assay buffer, DCPIP, and varying concentrations of propanil (and a vehicle control).

-

Equilibrate the cuvettes in the dark.

-

Add isolated chloroplasts to each cuvette to a final chlorophyll concentration of ~15 µg/mL.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the cuvettes with a strong light source.

-

Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced by electrons from PSII.

-

Calculate the rate of DCPIP reduction for each propanil concentration.

-

Plot the inhibition of DCPIP reduction rate against the logarithm of the propanil concentration to determine the IC₅₀ value.

-

Protocol 2: Aryl Acylamidase (AAA) Activity Assay

This assay quantifies the rate of propanil detoxification by AAA from plant extracts.

Objective: To compare the AAA activity in a tolerant species (rice) versus a susceptible species (e.g., barnyardgrass).

Materials:

-

Rice and barnyardgrass seedlings

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Propanil solution

-

3,4-dichloroaniline (DCA) standard

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the total protein concentration of the extract (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the enzyme extract and a known concentration of propanil in the reaction buffer.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an equal volume of methanol or acetonitrile to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

-

Quantification of DCA:

-

Analyze the supernatant by HPLC to separate and quantify the amount of DCA produced.

-

Use a standard curve generated with known concentrations of DCA to calculate the amount of product formed.

-

Express enzyme activity as nmol of DCA produced per minute per mg of protein.

-

The experimental workflow for comparing AAA activity is visualized below.

Caption: Workflow for comparing aryl acylamidase (AAA) activity between species.

Conclusion

The mechanism of action of propanil is a well-established paradigm in herbicide science, centered on the inhibition of photosynthetic electron transport at Photosystem II. Its utility as a selective herbicide is entirely dependent on the differential metabolic capacity between the crop and the target weeds, specifically the presence of the detoxifying enzyme aryl acylamidase in rice. Understanding this dual mechanism of action and selectivity is crucial for the effective and sustainable use of propanil in agriculture and provides a foundational model for the study of other acetanilide herbicides and the development of new weed management strategies.

References

-

Pesticide Fact Sheet: Propanil. United States Environmental Protection Agency. [Link][7]

-

Propanil - Active Ingredient Page. Chemical Warehouse. [Link][3]

-

Propanil 80% (Crop Protection - Herbicides). Behn Meyer. [Link][8]

-

Chemical structure of propanil and its primary detoxification is due to... ResearchGate. [Link][6]

-

Propanil | C9H9Cl2NO | CID 4933. PubChem, National Institutes of Health. [Link][4]

-

Propanil (Ref: FW 734). AERU, University of Hertfordshire. [Link][5]

-

2-Chloro-N-(3,4-dichlorophenyl)acetamide | C8H6Cl3NO | CID 234744. PubChem, National Institutes of Health. [Link]

-

Propanil in Drinking-water. World Health Organization (WHO). [Link][9]

-

In Vitro Nephrotoxicity Induced by Propanil. PMC, National Institutes of Health. [Link][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Propanil - Wikipedia [en.wikipedia.org]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Propanil | C9H9Cl2NO | CID 4933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanil (Ref: FW 734) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Propanil 80% (Crop Protection - Herbicides) - Behn Meyer [behnmeyer.com]

- 9. cdn.who.int [cdn.who.int]

- 10. In Vitro Nephrotoxicity Induced by Propanil - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solubility Profile of 2-chloro-N-(3,4-dichlorophenyl)acetamide: A Technical Guide for Researchers

Introduction: Navigating the Data Gap for a Key Chemical Intermediate

2-chloro-N-(3,4-dichlorophenyl)acetamide, a trichlorinated acetanilide derivative, serves as a valuable intermediate in various research and development applications.[1] Despite its utility, a significant gap exists in the publicly available scientific literature regarding its solubility in common organic solvents. This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. It provides a comprehensive analysis based on the compound's physicochemical properties, a predicted solubility profile, and a detailed, field-proven experimental protocol for determining its solubility with high fidelity. This document eschews a rigid template, instead adopting a structure that logically addresses the practical challenges faced by scientists working with this compound.

Physicochemical Characteristics: The Foundation of Solubility Behavior

Understanding the inherent properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide is paramount to predicting and experimentally verifying its solubility. These parameters, summarized in Table 1, provide the causal basis for its interaction with various solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₃NO | PubChem[2] |

| Molecular Weight | 238.5 g/mol | PubChem[2] |

| Melting Point | 104.5-106 °C | ChemicalBook[3] |

| XLogP3 | 3.3 | PubChem[2] |

| CAS Number | 20149-84-2 | PubChem[2] |

The most telling of these properties is the XLogP3 value of 3.3.[2] This positive and relatively high value indicates a significant lipophilic (oil-loving) character, suggesting a preference for non-polar environments over polar, aqueous ones. This is the cornerstone of the "like dissolves like" principle of solubility.[4]

Predicted Solubility Profile: An Expert Assessment

In the absence of direct experimental data, a robust prediction of solubility can be formulated based on the compound's structure and physicochemical properties. 2-chloro-N-(3,4-dichlorophenyl)acetamide possesses a rigid aromatic structure with three chloro-substituents, contributing to its lipophilicity and a polar amide group capable of acting as a hydrogen bond donor and acceptor. The high XLogP3 value, however, suggests that the non-polar characteristics will dominate its solubility behavior.

High Expected Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The presence of chlorine atoms in both the solvent and the solute should lead to favorable dipole-dipole interactions, making high solubility likely.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are powerful, versatile solvents capable of dissolving a wide range of polar and nonpolar compounds.[5] They can interact with the polar amide group of the solute, making them excellent candidates for achieving high concentrations.

Moderate Expected Solubility:

-

Ketones (e.g., Acetone): Acetone's moderate polarity should allow for reasonably good solvation of the compound.

-

Esters (e.g., Ethyl Acetate): Similar to ketones, ethyl acetate is a moderately polar solvent that should be effective in dissolving this compound.

-

Aromatic Hydrocarbons (e.g., Toluene): The dichlorophenyl ring of the solute should interact favorably with the aromatic ring of toluene via van der Waals forces, leading to moderate solubility.

Low to Moderate Expected Solubility:

-

Alcohols (e.g., Ethanol, Methanol): While these are polar protic solvents, the alkyl chains provide some non-polar character. For a related compound, 2-chloro-N-(2,3-dichlorophenyl)acetamide, single crystals were obtained from an ethanolic solution, which implies at least sufficient solubility for recrystallization.[6] Therefore, low to moderate solubility is anticipated.

Very Low to Insoluble:

-

Non-polar Aliphatic Hydrocarbons (e.g., Hexanes): The polarity of the amide group is likely too high to be effectively solvated by purely non-polar aliphatic solvents.

-

Water: The high lipophilicity (XLogP3 = 3.3) strongly predicts that the compound will be practically insoluble in water.[2]

The logical relationship between a compound's properties and its solubility is visualized in the diagram below.

Caption: Relationship between compound properties and predicted solubility.

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound. This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of 2-chloro-N-(3,4-dichlorophenyl)acetamide in a selected organic solvent at a controlled temperature.

Materials:

-

2-chloro-N-(3,4-dichlorophenyl)acetamide (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

Methodology:

Part 1: Preparation of Saturated Solutions

-

Aliquot Solute: Accurately weigh an excess amount of 2-chloro-N-(3,4-dichlorophenyl)acetamide into a series of vials. "Excess" means adding enough solid so that undissolved material remains visible at equilibrium. A starting point would be ~20-50 mg for every 1 mL of solvent.

-

Add Solvent: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to shake for at least 24 hours. This duration is critical to ensure that the system reaches thermodynamic equilibrium. Some systems may require 48-72 hours; consistency is key for comparability.

Part 2: Sample Collection and Preparation

-

Cease Agitation & Settle: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle.

-

Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Filter the remaining supernatant into a clean, labeled vial. This step is crucial to remove all particulate matter, ensuring only the dissolved compound is measured.

-

Dilution: Accurately perform a serial dilution of the filtered, saturated solution with the same solvent into volumetric flasks. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

Part 3: Quantification

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of 2-chloro-N-(3,4-dichlorophenyl)acetamide in the chosen solvent.

-

Analysis: Analyze the standard solutions and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound, typically expressed in mg/mL or mol/L.

The workflow for this experimental protocol is visualized below.

Caption: Shake-Flask method for determining solubility.

Conclusion: Empowering Research Through Predictive and Practical Guidance

While direct, published solubility data for 2-chloro-N-(3,4-dichlorophenyl)acetamide remains elusive, a robust scientific approach allows for confident handling and application of this compound. By leveraging its physicochemical properties, particularly its high lipophilicity, researchers can make informed decisions on appropriate solvent systems. This guide provides a reasoned, expert prediction of its solubility profile across a range of common organic solvents. More importantly, it equips scientists with a detailed, reliable experimental protocol to determine these values in their own laboratories. Adherence to this methodology will ensure the generation of high-quality, reproducible data, thereby removing ambiguity and empowering further research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- 2-chloro-N-(4-ethoxyphenyl)acetamide - Solubility of Things. Solubility of Things.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- 2-chloro-N-(3,4-dichlorophenyl)acetamide | C8H6Cl3NO | CID 234744. PubChem.

- Solubility of organic compounds (video). Khan Academy.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Source.

- CAS 15308-01-7: 2-Chloro-N-(2,6-dichlorophenyl). CymitQuimica.

- 2-Chloro-N-(3,4-dichlorophenyl)acetamide. Benchchem.

- 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE AldrichCPR. Sigma-Aldrich.

- Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- Chloroacetamide. Wikipedia.

- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. ChemicalBook.

- 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6. TCI Chemicals.

- 2-Chloro-N-(2,3-dichlorophenyl)acetamide. PMC - NIH.

- Acetamide, N-(2,4-dichlorophenyl)-. the NIST WebBook.

- N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE | 20149-84-2. ChemicalBook.

- N-[(2-chloro-3,4-dihydroxyphenyl)methyl]-2-(2,4-dichlorophenyl)acetamide | C15H12Cl3NO3 | CID. PubChem.

- 22303-30-6, 2,2,2-Trichloro-N-(3,4-dichlorophenyl)acetamide Formula. ECHEMI.

- 2-Chloro-N-(3,5-dichlorophenyl)acetamide. PMC - NIH.

- Dimethyl sulfoxide. Wikipedia.

Sources

Unveiling the Bio-Activity of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the biological activities of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, a compound belonging to the chloroacetamide chemical class. Synthesizing foundational principles with actionable experimental protocols, this document serves as a comprehensive resource for researchers in agrochemistry, microbiology, and oncology. We will delve into the well-established herbicidal properties characteristic of chloroacetamides and explore the potential for antimicrobial and cytotoxic activities, drawing upon evidence from structurally related molecules.

Section 1: Herbicidal Activity - Inhibition of Very-Long-Chain Fatty Acid Synthesis

The primary and most well-documented biological activity of chloroacetamide herbicides is their ability to control the growth of susceptible plant species, particularly annual grasses and some broadleaf weeds.[1] This is achieved through a specific and potent mechanism of action: the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3]

Mechanism of Action: Disrupting Plant Development at a Molecular Level

VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial for various aspects of plant growth and development. They are precursors for cuticular waxes, which form a protective layer on the plant surface to prevent water loss and protect against environmental stresses. VLCFAs are also essential components of membranes and are involved in cell division and expansion.[4][5]

Chloroacetamide herbicides, including likely N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, exert their phytotoxic effects by inhibiting the VLCFA elongase enzyme complex.[6][7] This enzyme system is responsible for the stepwise addition of two-carbon units to a growing fatty acid chain.[3] By blocking this process, the herbicide prevents the formation of VLCFAs, leading to a cascade of detrimental effects in susceptible plants, including:

-

Inhibited Shoot and Root Growth: The lack of essential lipids for membrane formation and cell expansion severely stunts the growth of emerging seedlings.[1]

-

Failed Germination: While seed germination itself may not be directly inhibited, the subsequent growth of the seedling is arrested, preventing its emergence from the soil.[2]

-

Characteristic Injury Symptoms: Susceptible plants that do emerge often exhibit malformed and stunted growth.

The proposed mechanism of action is the covalent binding of the chloroacetamide molecule to a critical cysteine residue in the active site of the VLCFA elongase, leading to irreversible inhibition.[6]

Section 3: Cytotoxic Activity - A Potential Avenue for Anticancer Research

Derivatives of dichlorophenyl and phenylacetamide have been investigated for their potential as anticancer agents. [8][9][10]These studies have shown that such compounds can induce cytotoxicity and apoptosis in various cancer cell lines. This raises the possibility that N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE could also exhibit antiproliferative effects.

Plausible Mechanisms of Action

The cytotoxic effects of related compounds are often attributed to their ability to induce apoptosis (programmed cell death) through various signaling pathways. Potential mechanisms include:

-

Induction of Oxidative Stress: The compound may lead to an increase in reactive oxygen species (ROS) within cancer cells, causing cellular damage and triggering apoptosis. [11][12]* Mitochondrial Pathway Activation: It could disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: The initiation of apoptosis often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of cell death. [10]

Experimental Protocol: Assessing In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HeLa - cervical cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sterile 96-well cell culture plates.

-

N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined. [10]

Conclusion

N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE, as a member of the chloroacetamide family, is strongly predicted to exhibit herbicidal activity through the inhibition of very-long-chain fatty acid synthesis. The experimental protocols detailed in this guide provide a robust framework for validating this activity and determining its efficacy. Furthermore, based on the known biological activities of structurally related N-phenylacetamides and dichlorophenyl compounds, there are compelling reasons to investigate its potential as an antimicrobial and cytotoxic agent. The methodologies for MIC determination and in vitro cytotoxicity assessment outlined herein offer standardized approaches for exploring these secondary biological activities. This guide serves as a foundational tool for researchers aiming to comprehensively characterize the bio-activity of N1-(3,4-DICHLOROPHENYL)-2-CHLOROACETAMIDE and unlock its potential applications.

References

- Böger, P. (2003). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.

- Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.

- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.

- Li, Q., et al. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. Journal of Agricultural and Food Chemistry, 70(30), 9322–9333.

- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.

- Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1797.

- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.

- Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.

- Liu, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Environmental Toxicology and Pharmacology, 85, 103639.

-

Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

- Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1797.

- Zhang, H., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1797.

- Li, Q., et al. (2022). Synthesis and characterization of novel N-phenylacetamide bearing 1,2,4-triazole derivatives as potential antimicrobial agents. CoLab.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Kolesnik, D. L., et al. (2023). Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Experimental Oncology, 45(2), 123-129.

-

Wikipedia contributors. (2024, November 23). Minimum inhibitory concentration. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- Al-Suwaidan, I. A., et al. (2018). Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. ChemMedChem, 13(14), 1435-1444.

- Liu, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Environmental Toxicology and Pharmacology, 85, 103639.

-

ResearchGate. (n.d.). In-vitro anticancer activity. Retrieved from [Link]

- Liu, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Environmental Toxicology and Pharmacology, 85, 103639.

- Hartzler, B. (2020, May 7). Evaluate preemergence herbicide performance. Farm Progress.

- Liu, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Environmental Toxicology and Pharmacology, 85, 103639.

-

ResearchGate. (n.d.). Workflow of the high-throughput interaction assay. Retrieved from [Link]

- BenchChem. (2025).

- Shaw, D. R., et al. (2020). Evaluation of Preemergence and Postemergence Herbicide Programs on Weed Control and Weed Seed Suppression in Mississippi Peanut (Arachis hypogea). Agronomy, 10(7), 1024.

-

ResearchGate. (n.d.). Schematic diagram of experimental workflow for in vivo antibacterial assay. Retrieved from [Link]

- Bureau of Land Management. (2007).

- Li, J., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Agronomy, 14(6), 1109.

- Pozarowski, P., & Darzynkiewicz, Z. (2004). Real-Time Cytotoxicity Assays. Current Protocols in Cytometry, Chapter 9, Unit 9.19.

- Kumar, S., et al. (2023). Evaluation of Pre and Post Emergence Herbicides for Weed Control on Growth and Yield in Chickpea.

- Lamberth, C. (2018). Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes, 347-356.

-

ResearchGate. (n.d.). Graphical representation of the cytotoxicity assay. Retrieved from [Link]

- Noack, L. C., et al. (2014). Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. PLoS ONE, 9(10), e110030.

- Nobusawa, T., et al. (2013).

- Asadi, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).

-

ResearchGate. (n.d.). Disruption of Very-Long-Chain-Fatty Acid Synthesis Has an Impact on the Dynamics of Cellulose Synthase in Arabidopsis thaliana. Retrieved from [Link]

- Nobusawa, T., & Okushima, Y. (2014). Restriction of cell proliferation in internal tissues via the synthesis of very-long-chain fatty acids in the epidermis. Plant signaling & behavior, 9(1), e27649.

-

ResearchGate. (n.d.). Flowchart showing laboratory workflow followed along the rapid susceptibility system. Retrieved from [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

-

ResearchGate. (n.d.). Cytotoxicity assay. (A) The cell viability diagrams of cells treated. Retrieved from [Link]

-

ResearchGate. (n.d.). Process flow diagram for identification and antimicrobial susceptibility testing. Retrieved from [Link]

- Huang, C. H., & Weber, J. B. (2001). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of agricultural and food chemistry, 49(5), 2336-2341.

-

ResearchGate. (n.d.). Metabolic pathways of VLCFA synthesis in plant tissues. Retrieved from [Link]

- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.

-

ResearchGate. (n.d.). Cytotoxicity graphs from typical MTT assay. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wssa.net [wssa.net]

- 3. znaturforsch.com [znaturforsch.com]

- 4. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 5. Restriction of cell proliferation in internal tissues via the synthesis of very-long-chain fatty acids in the epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Research Potential of 2-chloro-N-(3,4-dichlorophenyl)acetamide: A Technical Guide for Innovators

Foreword: Beyond the Obvious – A Molecule of Latent Possibilities

In the vast landscape of chemical compounds, there are those that are well-understood, their applications neatly defined and their mechanisms extensively chronicled. Then, there are molecules like 2-chloro-N-(3,4-dichlorophenyl)acetamide – compounds that reside at the intersection of established utility and unexplored potential. While its structural motifs hint at a legacy in agrochemicals, a deeper analysis reveals a scaffold ripe for investigation across multiple scientific disciplines, from novel therapeutic development to advanced materials science.

This technical guide is designed for the discerning researcher, the scientist who sees beyond the primary classification and seeks to unlock the latent possibilities within a chemical entity. We will move beyond a simple recitation of known facts, instead providing a Senior Application Scientist’s perspective on the causality behind experimental choices, the logic of protocol design, and the strategic thinking required to pioneer new applications for this intriguing molecule. Our exploration will be grounded in scientific integrity, with every claim and protocol substantiated by authoritative references, empowering you to not only replicate but also innovate upon the foundations laid herein.

Foundational Knowledge: Synthesis and Physicochemical Properties

A thorough understanding of a molecule begins with its synthesis and fundamental properties. The preparation of 2-chloro-N-(3,4-dichlorophenyl)acetamide is a straightforward yet crucial process that lays the groundwork for all subsequent research.

Synthesis Protocol: A Reliable and Scalable Approach

The most common and efficient synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide involves the acylation of 3,4-dichloroaniline with chloroacetyl chloride. This nucleophilic acyl substitution reaction is robust and can be readily adapted for various scales.[1][2]

Experimental Protocol: Synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide

-

Materials:

-

3,4-dichloroaniline

-

Chloroacetyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base (e.g., triethylamine)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Round-bottom flask

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath with gentle stirring.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of cold water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

Physicochemical Data

A summary of the key physicochemical properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₃NO | PubChem |

| Molecular Weight | 238.50 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not consistently reported; requires experimental determination. | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like acetone, ethanol, and dichloromethane. | General Chemical Principles |

Established Application: A Potent Herbicidal Agent

The chloroacetamide functional group is a well-established pharmacophore in the agrochemical industry, and 2-chloro-N-(3,4-dichlorophenyl)acetamide is structurally similar to several commercial herbicides.[3]

Mechanism of Action: A Tale of Two Pathways

The herbicidal mode of action for N-phenyl amides can be complex, with evidence pointing towards two primary mechanisms depending on the specific substituents.

-

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases: This is the classical mechanism for chloroacetamide herbicides.[3][4] These enzymes are crucial for the biosynthesis of lipids that are essential for plant cell membrane integrity and the formation of protective cuticular waxes. Inhibition of VLCFA elongases leads to a cascade of metabolic disruptions, ultimately resulting in stunted growth and death of the weed.

-

Inhibition of Photosynthesis: The N-(3,4-dichlorophenyl) moiety is a key structural feature of the well-known herbicide propanil (N-(3,4-dichlorophenyl)propanamide), which acts by inhibiting photosystem II (PSII) of the photosynthetic electron transport chain.[5] This blockage of electron flow halts the production of ATP and NADPH, the energy currency of the plant, leading to rapid weed death.

Research Opportunity: The specific primary mechanism of herbicidal action for 2-chloro-N-(3,4-dichlorophenyl)acetamide has not been definitively elucidated. A comparative study of its inhibitory effects on VLCFA elongases and photosystem II would be a valuable contribution to the field of herbicide science.

Workflow for Investigating Herbicidal Mechanism of Action

Caption: Workflow for elucidating the primary herbicidal mechanism.

Emerging Frontiers: Potential Therapeutic Applications

The true potential of 2-chloro-N-(3,4-dichlorophenyl)acetamide may lie beyond its agricultural applications. The presence of the chloroacetamide moiety, a known reactive group, and the dichlorophenyl ring system, a common feature in many bioactive molecules, suggests the possibility of therapeutic utility.

Antimicrobial Activity: A Scaffold for New Antibiotics

Chloroacetamide derivatives have been investigated for their antimicrobial properties. The electrophilic carbon of the chloroacetyl group can react with nucleophilic residues in microbial enzymes or proteins, leading to their inactivation.[1][6]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

-

Microorganisms:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922)

-

-

Method: Broth Microdilution Assay

-

Prepare a stock solution of 2-chloro-N-(3,4-dichlorophenyl)acetamide in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in Mueller-Hinton broth (MHB).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (broth with inoculum, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][8]

-

Data Presentation: Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-chloro-N-(aryl)acetamides | E. coli | Varies (e.g., 7-30 mm inhibition zone) | |

| 2-chloro-N-(aryl)acetamides | S. aureus | Varies (e.g., 10-36 mm inhibition zone) |

Anti-inflammatory Potential: Targeting the Inflammatory Cascade

The N-(3,4-dichlorophenyl) structural motif is present in compounds that have demonstrated anti-inflammatory activity.[9][10][11] This suggests that 2-chloro-N-(3,4-dichlorophenyl)acetamide could be a valuable lead compound for the development of novel anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7)

-

Method: Nitric Oxide (NO) Production Assay (Griess Test)

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 2-chloro-N-(3,4-dichlorophenyl)acetamide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Include unstimulated and vehicle-treated controls.

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

A reduction in nitrite production in the presence of the compound indicates potential anti-inflammatory activity.

-

Signaling Pathway: LPS-induced Inflammatory Response

Caption: Simplified LPS-induced nitric oxide production pathway.

Cytotoxic Activity: A Potential Anticancer Agent?

Preliminary data on related compounds suggests that the chloroacetamide scaffold may possess cytotoxic activity against cancer cell lines.[12][13] While one source mentions low cytotoxicity for 2-chloro-N-(3,4-dichlorophenyl)acetamide in a general context, this requires rigorous investigation against a panel of cancer cell lines to determine its potential as an anticancer therapeutic.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of 2-chloro-N-(3,4-dichlorophenyl)acetamide for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).[15]

-

Data Presentation: Cytotoxicity Data for a Related Compound

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 (Liver Cancer) | 0.62 |

Concluding Remarks and Future Directions

2-chloro-N-(3,4-dichlorophenyl)acetamide stands as a molecule of significant, yet largely untapped, research potential. While its role as a herbicide is inferred from its chemical lineage, the opportunities for innovation in the therapeutic arena are particularly compelling. The preliminary evidence for antimicrobial, anti-inflammatory, and cytotoxic activities of structurally related compounds provides a strong rationale for a more in-depth investigation of this specific molecule.

As researchers and drug development professionals, it is incumbent upon us to explore these avenues. The protocols and data presented in this guide serve as a foundational platform from which to launch these investigations. The path forward is clear: a systematic evaluation of the biological activities of 2-chloro-N-(3,4-dichlorophenyl)acetamide, coupled with medicinal chemistry efforts to optimize its potency and selectivity, could unlock a new generation of therapeutic agents. The journey from a simple chemical entity to a life-changing innovation begins with the rigorous and creative application of scientific inquiry.

References

-

Böger, P. (2003). Chloroacetamide Herbicides. In Encyclopedia of Agrochemicals. John Wiley & Sons, Inc. [Link]

-

Gao, J., et al. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 58(7), 735-741. [Link]

-

Köksal-Akgün, Y., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(11), 593-598. [Link]

-

ResearchGate. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. [Link]

-

Cordeiro, M. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of Biomaterials and Nanobiotechnology, 11(4), 285-300. [Link]

-

Huang, Y., et al. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 37(18), 4145-4151. [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]

-

Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences, 101(32), 11903-11908. [Link]

-

Yusupov, M. Y., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-490. [Link]

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 296-300. [Link]

-

Hmilin, V. V., et al. (2021). Synthesis, anti-exudative and anti-inflammatory properties of substituted N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides. Pharmacia, 68(4), 843-853. [Link]

-

Huppatz, J. L., & Phillips, J. N. (1985). Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. Journal of Agricultural and Food Chemistry, 33(3), 489-494. [Link]

-

Piaz, V. D., et al. (2018). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 23(11), 2786. [Link]

-

ResearchGate. (n.d.). Antibacterial activity toward E. coli (A) and S. aureus (B). (C).... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

-

Scilit. (1985). Chemistry and action of N-phenylmaleamic acids and their progenitors as selective herbicide antidotes. [Link]

-

Schmalfuß, J., et al. (2002). Inhibition of Very-Long-Chain Fatty Acid Formation by Indanofan, 2-[2-(3-Chlorophenyl)oxiran-2-ylmethyl]-2-ethylindan-1,3-dione, and Its Relatives. Zeitschrift für Naturforschung C, 57(5-6), 463-472. [Link]

-

Stankovičová, H., et al. (2019). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 24(18), 3244. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing Protocols. Humana Press, New York, NY. [Link]

-

Fernandes, J. C., et al. (2020). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Antibiotics, 9(10), 662. [Link]

-

Simon, M. L., et al. (2020). Inhibition of Very Long Chain Fatty Acids Synthesis Mediates PI3P Homeostasis at Endosomal Compartments. International Journal of Molecular Sciences, 21(23), 9062. [Link]

-

Valentovic, M. A., & Ball, J. G. (2001). 3,4-Dichlorophenylhydroxylamine cytotoxicity in renal cortical slices from Fischer 344 rats. Toxicology Letters, 121(2), 115-123. [Link]

-

Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1015-1018. [Link]

-

Falciani, C., et al. (2020). Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles. Pharmaceutics, 12(7), 643. [Link]

-

Loffredo, M. R., et al. (2022). Anti-Staphylococcus aureus Activity and Structural Characterization of Rationally Designed Peptides. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Kopecký, J., et al. (2003). Reversal of the inhibition of photosynthesis by herbicides affecting hydroxyphenylpyruvate dioxygenase by plastoquinone and tocopheryl derivatives in Chlamydomonas reinhardtii. FEBS Letters, 554(1-2), 125-128. [Link]

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides [mdpi.com]

- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potent and Specific Antibacterial Activity against Escherichia coli O157:H7 and Methicillin Resistant Staphylococcus aureus (MRSA) of G17 and G19 Peptides Encapsulated into Poly-Lactic-Co-Glycolic Acid (PLGA) Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-chloro-N-(3,4-dichlorophenyl)acetamide: Synthesis, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(3,4-dichlorophenyl)acetamide, a key chemical intermediate in the fields of medicinal chemistry and agrochemical research. The document delves into the compound's physicochemical properties, synthesis protocols, chemical reactivity, and known biological activities. It further explores its role as a versatile building block for the development of novel therapeutic agents, including kinase inhibitors. Methodologies for its analytical characterization and essential safety and handling information are also detailed. This paper is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's scientific and practical significance.

Introduction and Physicochemical Profile

2-chloro-N-(3,4-dichlorophenyl)acetamide is an organic compound characterized by a chloroacetamide group attached to a 3,4-dichlorophenyl ring.[1] Its molecular structure, featuring reactive chlorine atoms and a substituted aromatic ring, makes it a valuable precursor for a variety of organic syntheses.[1] The compound is primarily utilized as a synthetic intermediate for creating more complex molecules with potential biological activities, such as antimicrobial and anticancer properties.[1]

The fundamental properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide are summarized below, providing essential data for laboratory use and computational modeling.

Table 1: Physicochemical Properties of 2-chloro-N-(3,4-dichlorophenyl)acetamide

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(3,4-dichlorophenyl)acetamide | PubChem[2] |

| CAS Number | 20149-84-2 | PubChem[2] |

| Molecular Formula | C₈H₆Cl₃NO | PubChem[2] |

| Molecular Weight | 238.50 g/mol | PubChem[1][2] |

| Appearance | Solid | Benchchem[1] |

| Predicted Boiling Point | 393.3°C | Benchchem[1] |

| Calculated Density | 1.511 g/cm³ | Benchchem[1] |